Product packaging for 6-(1-Adamantyl)-1,3-benzothiazol-2-amine(Cat. No.:CAS No. 26934-59-8)

6-(1-Adamantyl)-1,3-benzothiazol-2-amine

Cat. No.: B2818635
CAS No.: 26934-59-8
M. Wt: 284.42
InChI Key: SZQDYMUPEITBLT-UHFFFAOYSA-N
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Description

Overview of the Benzothiazole (B30560) Scaffold as a Privileged Structure in Drug Discovery

The benzothiazole core, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is recognized as a "privileged structure" in drug discovery. nih.govresearchgate.net This designation is attributed to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netnih.gov Benzothiazole derivatives have been reported to exhibit a diverse range of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral activities. researchgate.net The versatility of the benzothiazole scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The 2-aminobenzothiazole (B30445) moiety, in particular, is a highly reactive and versatile intermediate for the synthesis of more complex heterocyclic systems with potential therapeutic applications.

Significance of the Adamantane (B196018) Moiety in Enhancing Pharmacological Profiles and Structural Rigidity

The adamantane cage, a rigid and lipophilic tricyclic hydrocarbon, is a unique structural element frequently incorporated into drug candidates to enhance their pharmacological profiles. Its bulky, three-dimensional structure provides a stable and predictable framework, which can lead to improved binding affinity and selectivity for biological targets. A primary advantage of the adamantane moiety is its ability to increase the lipophilicity of a molecule, which can favorably influence its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the steric bulk of the adamantane group can shield adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life. This combination of rigidity, lipophilicity, and metabolic stability makes adamantane a valuable tool for medicinal chemists seeking to optimize lead compounds.

Rationale for Focused Academic Investigation of 6-(1-Adamantyl)-1,3-benzothiazol-2-amine

The focused academic investigation of this compound is predicated on the synergistic potential of its constituent parts. The hypothesis is that the introduction of the bulky and lipophilic adamantyl group at the 6-position of the privileged 2-aminobenzothiazole scaffold could lead to novel compounds with enhanced biological activity and improved pharmacokinetic properties. The adamantane moiety is expected to increase the molecule's affinity for hydrophobic binding pockets within biological targets, while the benzothiazole core provides the foundational framework for diverse pharmacological interactions. Research in this area aims to explore how this specific combination influences the compound's therapeutic potential, potentially leading to the discovery of new lead structures for various diseases.

Research Landscape of 2-Aminobenzothiazole Derivatives with Peripheral Substitutions

The research landscape for 2-aminobenzothiazole derivatives with peripheral substitutions is extensive and varied. Numerous studies have explored the impact of different substituents on the benzothiazole ring to modulate biological activity. Substitutions at the 6-position, in particular, have been shown to be crucial for the pharmacological activity of 2-aminobenzothiazole derivatives. A wide range of functional groups, from simple alkyl and alkoxy groups to more complex aromatic and heterocyclic moieties, have been introduced at this position, leading to compounds with a broad spectrum of biological effects, including antifungal and anticancer properties. This body of research provides a strong foundation and a comparative framework for investigating the unique contributions of the adamantyl substituent at the 6-position.

Defining the Scope and Objectives for Comprehensive Research on this compound

Comprehensive research on this compound necessitates a multi-faceted approach. The primary objectives would be to:

Develop efficient and scalable synthetic routes to produce the target compound in high purity and yield.

Conduct thorough structural characterization using modern analytical techniques to confirm its chemical identity.

Perform a comprehensive biological evaluation to screen for a wide range of pharmacological activities, leveraging the known properties of the benzothiazole and adamantane scaffolds.

Investigate the structure-activity relationships (SAR) by comparing its biological profile to that of other 6-substituted 2-aminobenzothiazoles to understand the specific influence of the adamantyl group.

Evaluate its pharmacokinetic properties to assess its potential as a drug candidate.

Achieving these objectives would provide a detailed understanding of the chemical and biological properties of this compound and establish its potential for further development in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N2S B2818635 6-(1-Adamantyl)-1,3-benzothiazol-2-amine CAS No. 26934-59-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(1-adamantyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S/c18-16-19-14-2-1-13(6-15(14)20-16)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQDYMUPEITBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)N=C(S5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 6 1 Adamantyl 1,3 Benzothiazol 2 Amine

Established Synthetic Routes for 2-Aminobenzothiazoles

The 2-aminobenzothiazole (B30445) scaffold is a common motif in a variety of biologically active compounds. nih.gov Several synthetic methods have been developed for its construction, with the most prevalent being the condensation and cyclization of aniline (B41778) derivatives.

Condensation Reactions Utilizing ortho-Aminothiophenols

A primary and versatile method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenols with a variety of electrophilic partners. mdpi.com This approach allows for the introduction of diverse substituents at the 2-position of the benzothiazole (B30560) ring. Common reactants include aldehydes, nitriles, carboxylic acids, and acyl chlorides. mdpi.comorganic-chemistry.org The general mechanism involves the initial formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the benzothiazole core.

Alternative Cyclization Strategies for Benzothiazole Ring Formation

Another significant route involves the reaction of a substituted aniline with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, in the presence of an oxidizing agent. This reaction proceeds through the in situ formation of a thiocyano intermediate which then undergoes intramolecular cyclization to form the 2-aminobenzothiazole ring. derpharmachemica.com This method is particularly useful for the synthesis of 6-substituted 2-aminobenzothiazoles starting from the corresponding 4-substituted anilines. nih.gov

Strategies for Site-Specific Introduction of the 1-Adamantyl Group at the C-6 Position

The introduction of the sterically demanding 1-adamantyl group at the C-6 position of the benzothiazole ring is a key synthetic challenge. This can be achieved through two main strategies: by using a pre-functionalized precursor that already contains the adamantyl group, or by attaching the adamantyl moiety to a pre-formed benzothiazole ring.

Synthesis Employing 6-Substituted Benzothiazole Precursors

The most direct and common approach for the synthesis of 6-(1-adamantyl)-1,3-benzothiazol-2-amine involves the use of a 4-substituted aniline precursor that already bears the 1-adamantyl group. Specifically, 4-(1-adamantyl)aniline (B176474) is the key starting material for this strategy. biosynth.comcymitquimica.com This aniline derivative can then be subjected to the established methods for 2-aminobenzothiazole formation, such as the reaction with thiocyanate and an oxidizing agent, to directly yield the desired 6-adamantyl substituted product. nih.govderpharmachemica.com

The synthesis of 4-(1-adamantyl)aniline itself can be achieved through Friedel-Crafts-type reactions. One reported method involves the reaction of 1-adamantanol (B105290) with acetanilide (B955) in the presence of a strong acid like trifluoroacetic acid, followed by the hydrolysis of the acetamido group to the amine. google.comgoogle.com This approach protects the amine functionality during the electrophilic aromatic substitution reaction.

Post-Synthetic Functionalization of Benzothiazole Rings with Adamantane (B196018)

While less common for this specific substitution pattern, post-synthetic functionalization of a pre-formed benzothiazole ring is another potential strategy. This would typically involve electrophilic aromatic substitution, such as a Friedel-Crafts alkylation, on the benzothiazole core. However, these reactions can sometimes lead to mixtures of regioisomers and may be complicated by the reactivity of the heterocyclic ring itself. Direct C-H adamantylation of heterocycles is an area of ongoing research but a specific and efficient method for the C-6 position of 2-aminobenzothiazole has not been widely reported. Therefore, the use of a pre-functionalized aniline remains the more reliable and predictable method.

Detailed Synthesis Protocols for this compound

The following protocol is a generalized procedure based on the established synthesis of 6-substituted 2-aminobenzothiazoles from 4-substituted anilines. nih.gov

Step 1: Synthesis of 4-(1-Adamantyl)aniline

A common method for the synthesis of 4-(1-adamantyl)aniline involves the reaction of acetanilide with 1-adamantanol in the presence of a strong acid catalyst, followed by deprotection of the amine. google.comgoogle.com

Reactant/ReagentMolar RatioNotes
Acetanilide1.2-1.4Starting material
1-Adamantanol1Adamantylating agent
Trifluoroacetic acid4-8Solvent and catalyst
Hydrochloric acid-For hydrolysis
Sodium hydroxide (B78521)-For neutralization

The reaction is typically carried out by heating 1-adamantanol and acetanilide in trifluoroacetic acid. After the reaction is complete, the solvent is removed, and the resulting 4-(1-adamantyl)acetanilide is hydrolyzed using an acid such as hydrochloric acid. Neutralization with a base like sodium hydroxide then yields 4-(1-adamantyl)aniline. google.com

Step 2: Synthesis of this compound

The synthesis of the target compound from 4-(1-adamantyl)aniline can be achieved by reaction with a thiocyanate salt and an oxidizing agent. nih.gov

Reactant/ReagentMolar RatioNotes
4-(1-Adamantyl)aniline1Starting material
Potassium thiocyanate2-4Thiocyanate source
Bromine2Oxidizing agent
Acetic acid-Solvent

In a typical procedure, 4-(1-adamantyl)aniline is dissolved in glacial acetic acid, and potassium thiocyanate is added. The mixture is then cooled, and a solution of bromine in acetic acid is added dropwise. The reaction is stirred, and upon completion, the product is isolated by neutralization and filtration. Purification is typically achieved by recrystallization.

Reaction Parameters and Mechanistic Considerations

The classical and most common method for the synthesis of 6-substituted-2-aminobenzothiazoles is the Hugershoff reaction, which involves the treatment of a 4-substituted aniline with a thiocyanate salt in the presence of an oxidizing agent, typically bromine, in a suitable solvent like acetic acid. nih.govresearchgate.net For the synthesis of this compound, the starting material would be 4-(1-adamantyl)aniline.

The proposed reaction mechanism proceeds as follows:

Thiocyanogen (B1223195) Formation: Bromine reacts with ammonium or potassium thiocyanate to form the electrophilic species, thiocyanogen ((SCN)₂).

Electrophilic Aromatic Substitution: The electron-rich aniline ring of 4-(1-adamantyl)aniline attacks the thiocyanogen. Due to the strong activating and ortho-, para-directing nature of the amino group, the thiocyano group is introduced at the position ortho to the amine.

Intramolecular Cyclization: The lone pair of electrons on the nitrogen atom of the amino group attacks the carbon atom of the thiocyano group, leading to the formation of the thiazole (B1198619) ring. This intramolecular nucleophilic addition is the key ring-forming step.

Tautomerization: The resulting intermediate undergoes tautomerization to yield the stable aromatic 2-aminobenzothiazole structure.

Key reaction parameters that influence this synthesis include the temperature, the nature of the solvent, and the stoichiometry of the reagents. The reaction is typically conducted at low temperatures (0-10 °C) during the addition of bromine to control the exothermic reaction and prevent the formation of by-products. semanticscholar.org Glacial acetic acid is a commonly used solvent as it facilitates the reaction and keeps the intermediates in solution. derpharmachemica.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be adjusted, as summarized in the table below.

ParameterConditionRationale and Impact on Yield/Purity
Temperature ControlSlow, dropwise addition of bromine in acetic acid at 0-10 °CPrevents over-bromination of the aniline ring and decomposition of thiocyanogen. Maintaining a low temperature is critical for selectivity and yield. semanticscholar.org
SolventGlacial Acetic Acid or Dichloromethane/Dimethyl Sulfoxide (DMSO)Acetic acid is standard. derpharmachemica.com Alternative solvent systems might be explored to improve solubility of the adamantyl-substituted aniline and facilitate product isolation.
Oxidizing AgentBromine (Br₂) or Benzyltrimethylammonium (B79724) dichloroiodateBromine is traditional but hazardous. researchgate.net Solid, less hazardous alternatives like benzyltrimethylammonium dichloroiodate can offer improved handling and selectivity. semanticscholar.org
Thiocyanate SourceAmmonium Thiocyanate (NH₄SCN) or Potassium Thiocyanate (KSCN)Both are effective. The choice may depend on solubility and cost. The stoichiometry must be carefully controlled to ensure complete reaction without excess reagent. derpharmachemica.com
Work-up ProcedureNeutralization with a base (e.g., ammonia (B1221849) solution) followed by filtration or extractionCareful pH adjustment is necessary to precipitate the free amine product. The bulky adamantyl group may affect solubility, potentially requiring an extractive work-up followed by crystallization for high purity.

Alternative synthetic routes, such as the cyclization of N-(4-(1-adamantyl)phenyl)thiourea, could also be explored. This approach involves reacting 4-(1-adamantyl)aniline with an isothiocyanate, followed by oxidative cyclization using reagents like bromine or sulfuryl chloride. This method can sometimes offer better regioselectivity for certain substituted anilines. nih.gov

Synthetic Approaches to Novel Analogs and Derivatives of this compound

The 2-aminobenzothiazole core is a versatile scaffold for further chemical modification, allowing for the synthesis of a wide range of derivatives.

The primary amino group at the C2 position is a key site for derivatization, readily undergoing reactions with electrophiles to form amides, ureas, and other functional groups.

Amide Formation: Amide derivatives can be synthesized by reacting this compound with acyl chlorides or carboxylic acid anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl by-product. niscpr.res.inresearchgate.net A closely related compound, 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, has been synthesized by refluxing 6-methoxy-1,3-benzothiazol-2-amine with 1-(1-adamantylacetyl)-1H-imidazole in chloroform (B151607) for 6 hours. nih.govresearchgate.net This suggests a similar strategy would be effective for the 6-adamantyl analog.

Urea (B33335) Formation: Urea derivatives are typically prepared by reacting the 2-amino group with isocyanates. nih.gov The reaction is generally high-yielding and proceeds under mild conditions. An alternative method for urea synthesis involves reacting the parent amine with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an imidazolyl intermediate, which is then treated with a corresponding aniline derivative. semanticscholar.org This two-step, one-pot procedure can be advantageous for creating unsymmetrical ureas. nih.gov

General Conditions for 2-Amino Group Derivatization
Derivative TypeReagentsTypical ConditionsReference
AcetamideChloroacetyl chloride, TriethylamineDry benzene (B151609), ice-cold condition, stir for 6 hr niscpr.res.in
Adamantyl-acetamide1-(1-Adamantylacetyl)-1H-imidazoleChloroform, reflux, 6 hr nih.gov
UreaAryl/Alkyl IsocyanateAnhydrous solvent (e.g., THF, DMF), room temperature nih.gov
Urea (via CDI)1) 1,1'-Carbonyldiimidazole (CDI); 2) Substituted AnilineDMF/DCM, reflux semanticscholar.org

Further substitution on the benzene portion of the this compound ring system can be achieved through electrophilic aromatic substitution. The outcome of such reactions is directed by the existing substituents: the 2-amino group and the 6-adamantyl group.

The 2-aminobenzothiazole system is generally considered activated towards electrophilic attack. The amino group is a powerful activating, ortho-, para-director.

The 6-(1-adamantyl) group is an alkyl substituent, which is also activating and ortho-, para-directing.

Given these directing effects, incoming electrophiles are expected to substitute at the C4, C5, and C7 positions. The C5 position is sterically less hindered and is electronically activated by both the amino and adamantyl groups, making it a likely site for substitution. However, substitution at C7 is also possible. The synthesis of derivatives with N-functionalized groups in the benzene ring can also be achieved starting from the corresponding nitro-derivatives, followed by reduction and functionalization. mdpi.comnih.gov For example, starting with a nitrated precursor to 4-(1-adamantyl)aniline would allow for the introduction of a functional group that could be modified after the benzothiazole ring formation.

The adamantane cage is a highly stable, saturated hydrocarbon framework. nih.gov Its C-H bonds are generally unreactive. However, functionalization is possible, typically through radical reactions or by targeting the more reactive tertiary bridgehead positions. Metabolism of some adamantane-containing drugs can result in hydroxylation of the cage. mdpi.com

Direct chemical modification of the adamantyl group on the pre-formed benzothiazole would be challenging due to the need for harsh reaction conditions that could affect the heterocyclic ring. A more viable strategy involves synthesizing the desired functionalized adamantane derivative first, and then using it to build the 4-adamantylaniline precursor for the benzothiazole synthesis. For example, adamantane can be brominated at a bridgehead position, and this bromide can then be converted to other functional groups (e.g., hydroxyl, carboxyl) which can be carried through the synthetic sequence.

Advanced Spectroscopic and Structural Elucidation of 6 1 Adamantyl 1,3 Benzothiazol 2 Amine

X-ray Crystallography for Absolute Structure Determination and Conformation Analysis

No crystallographic data for 6-(1-Adamantyl)-1,3-benzothiazol-2-amine has been deposited in crystallographic databases or published in scientific journals.

Analysis of Molecular Conformation and Stereochemistry

Without X-ray crystallography data, a definitive analysis of the molecule's solid-state conformation and stereochemistry cannot be conducted.

Characterization of Crystal Packing and Intermolecular Interactions (e.g., N–H···N, C–H···O hydrogen bonds, S···S interactions)

Information on crystal packing and specific intermolecular interactions is absent from the literature.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

No published papers or spectral databases contain assigned NMR data for this compound.

Advanced 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) for Complete Assignment

A complete assignment of proton (¹H) and carbon (¹³C) signals using 1D and 2D NMR techniques is not available.

Dynamic NMR Studies (if applicable)

There is no indication in the literature that dynamic NMR studies have been performed on this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

Accurate mass measurement data from HRMS, which would confirm the elemental composition, has not been reported for this compound.

Until researchers synthesize and formally characterize this specific compound and publish the findings, the detailed structural and spectroscopic information required to write the requested article remains unavailable.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for the structural elucidation of molecules by identifying their constituent functional groups. The analysis of the vibrational spectra of this compound allows for the confirmation of its key structural features: the 2-aminobenzothiazole (B30445) core and the bulky adamantyl substituent. Each functional group possesses characteristic vibrational modes (stretching, bending, scissoring, rocking) that absorb infrared radiation or scatter Raman radiation at specific frequencies, providing a unique molecular fingerprint.

The interpretation of the spectra is based on the comparison with known data for its parent heterocyclic system, 2-aminobenzothiazole, and the adamantane (B196018) cage. While a complete experimental spectrum for the title compound is not widely published, a detailed analysis can be constructed from the well-documented vibrational characteristics of these two primary moieties.

Key Vibrational Regions and Band Assignments

The vibrational spectrum of this compound can be divided into several key regions:

High-Frequency Region (4000–2500 cm⁻¹): This region is dominated by the stretching vibrations of hydrogen atoms bonded to lighter atoms like carbon and nitrogen.

N-H Stretching: The primary amine (-NH₂) group at the C2 position of the benzothiazole (B30560) ring is expected to show symmetric and asymmetric stretching vibrations. Typically, for 2-aminobenzothiazole derivatives, these bands appear in the range of 3450–3250 cm⁻¹. nih.govresearchgate.net The asymmetric stretch occurs at a higher frequency than the symmetric stretch.

C-H Stretching: Aromatic C-H stretching vibrations from the benzene (B151609) part of the benzothiazole ring are anticipated as weak to medium bands just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹). nih.govacs.org The adamantyl group, being a saturated polycyclic alkane, exhibits strong symmetric and asymmetric C-H stretching vibrations from its CH and CH₂ groups in the 2950–2850 cm⁻¹ range. researchgate.netnih.gov These are often the most intense bands in the FT-IR spectrum.

Fingerprint Region (2000–600 cm⁻¹): This region contains a wealth of complex vibrational modes, including stretching of double bonds and various bending vibrations, which are highly specific to the molecule's structure.

C=N and C=C Stretching: The stretching vibration of the endocyclic C=N bond within the thiazole (B1198619) ring is a characteristic feature, typically observed in the 1640–1530 cm⁻¹ range. researchgate.net This region also contains the C=C stretching vibrations of the fused aromatic ring, which usually appear as multiple bands between 1610 cm⁻¹ and 1450 cm⁻¹. researchgate.net

N-H Bending: The scissoring (bending) vibration of the primary amine group is expected around 1650–1620 cm⁻¹. researchgate.net

Adamantyl Cage Vibrations: The adamantane structure has characteristic CH₂ scissoring and twisting, and C-C stretching vibrations throughout the fingerprint region. Prominent bands for adamantane are typically observed around 1450 cm⁻¹ (CH₂ scissoring) and in the 1100-700 cm⁻¹ range (C-C stretching and CH bending/rocking modes). researchgate.netaip.org

C-N and C-S Stretching: The stretching vibrations for the aromatic C-N and C-S bonds are also found in this region, typically below 1400 cm⁻¹. The C-S stretching vibration is often weak in the IR spectrum but can be more prominent in the Raman spectrum. researchgate.net

The combination of these distinct vibrational signatures from both the adamantyl cage and the 2-aminobenzothiazole core allows for a comprehensive functional group analysis and structural confirmation.

Predicted FT-IR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for this compound, based on data from analogous structures.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentMoiety
3450–3350MediumAsymmetric N-H Stretch2-Amine
3350–3250MediumSymmetric N-H Stretch2-Amine
3100–3000Medium-WeakAromatic C-H StretchBenzothiazole
2950–2900StrongAsymmetric C-H Stretch (CH & CH₂)Adamantyl
2870–2840StrongSymmetric C-H Stretch (CH & CH₂)Adamantyl
1650–1620MediumN-H Scissoring (Bending)2-Amine
1610–1580Medium-StrongC=N Stretch (Thiazole Ring)Benzothiazole
1590–1450Medium (Multiple Bands)Aromatic C=C Ring StretchBenzothiazole
~1450Medium-StrongCH₂ ScissoringAdamantyl
1360–1300MediumC-N StretchBenzothiazole
1100–900MediumC-C Stretch & CH BendingAdamantyl
~820StrongC-H Out-of-Plane Bend (p-disubstituted)Benzothiazole
750-700MediumC-S StretchBenzothiazole

Predicted Raman Spectral Data

Raman spectroscopy provides complementary information to FT-IR. Vibrations that are weak in IR, such as symmetric stretches of non-polar bonds, are often strong in Raman spectra.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentMoiety
3100–3000MediumAromatic C-H StretchBenzothiazole
~2926StrongC-H Stretch (CH & CH₂)Adamantyl
~2855MediumC-H Stretch (CH & CH₂)Adamantyl
1610–1580StrongC=N Stretch / Ring StretchBenzothiazole
1590–1450Strong (Multiple Bands)Aromatic C=C Ring StretchBenzothiazole
~1350MediumC-N StretchBenzothiazole
1100–700StrongC-C Cage Breathing & DeformationAdamantyl
750-700StrongC-S StretchBenzothiazole

Theoretical and Computational Chemistry of 6 1 Adamantyl 1,3 Benzothiazol 2 Amine

Quantum Chemical Investigations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational methodology used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely employed to predict molecular properties and reaction mechanisms. sciencepub.net For 6-(1-Adamantyl)-1,3-benzothiazol-2-amine, DFT calculations provide a foundational understanding of its electronic characteristics and chemical behavior.

Geometry Optimization and Energy Calculations

The first step in computational analysis is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (the structure with the minimum energy) is determined. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible ground-state energy.

Energy calculations associated with the optimized geometry provide the molecule's total electronic energy, which is crucial for determining its thermodynamic stability.

Table 1: Predicted Structural Parameters for this compound This table presents expected ranges for key geometrical parameters based on DFT calculations of similar benzothiazole (B30560) derivatives. Specific experimental or calculated values for the target compound are not available in the reviewed literature.

ParameterDescriptionExpected Value Range
C-S Bond LengthBonds within the thiazole (B1198619) ring1.74 - 1.77 Å
C=N Bond LengthImine bond in the thiazole ring1.30 - 1.32 Å
C-N Bond LengthAmine bond at the 2-position1.36 - 1.39 Å
C-C Dihedral AngleTorsion angle between adamantyl and benzothiazoleVaries based on conformation

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap and Energies)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. scirp.org

HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminobenzothiazole (B30445) moiety, particularly involving the π-system and the lone pairs on the nitrogen and sulfur atoms. The LUMO is likely distributed over the benzothiazole ring's π-antibonding orbitals. The bulky, electron-donating adamantyl group would likely raise the HOMO energy level, potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity compared to an unsubstituted benzothiazole.

Table 2: Representative FMO Energies from DFT Studies on Benzothiazole Derivatives The following data is illustrative of typical values obtained for related benzothiazole compounds and is not specific to this compound.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
2-Aminobenzothiazole~ -6.0 to -6.5~ -1.5 to -2.0~ 4.0 to 4.5
Substituted Benzothiazoles~ -5.5 to -7.0~ -1.0 to -2.5~ 3.5 to 5.0

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) surface analysis provides a visual representation of the charge distribution within a molecule. scirp.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions.

Negative Potential (Red/Yellow): Indicates electron-rich areas, which are susceptible to electrophilic attack.

Positive Potential (Blue): Indicates electron-poor areas, which are prone to nucleophilic attack.

Neutral Potential (Green): Represents regions with near-zero potential.

In this compound, the MEP map would likely show significant negative potential around the nitrogen atoms of the amino group and the thiazole ring, as well as the sulfur atom, highlighting these as the primary sites for electrophilic interactions. Conversely, the hydrogen atoms of the amino group would exhibit positive potential, making them sites for nucleophilic interactions or hydrogen bonding. The adamantyl cage, being a nonpolar hydrocarbon group, would show a largely neutral (green) surface.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugation, and intramolecular and intermolecular interactions by transforming the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. scirp.orgwisc.edu

The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled "donor" NBO to an empty "acceptor" NBO. For this compound, significant interactions would be expected, including:

Delocalization of the lone pair electrons from the amino nitrogen (nN) into the antibonding π* orbitals of the benzothiazole ring.

Donation from the sulfur lone pair (nS) into adjacent antibonding orbitals.

Table 3: Illustrative NBO Donor-Acceptor Interactions in 2-Aminobenzothiazole Systems This table shows examples of interactions and typical stabilization energies found in related molecules. Data for the specific title compound is not available.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) N_amineπ(C=N_thiazole)30 - 55Lone Pair Delocalization
LP (2) S_thiazoleπ(C-C_benzene)5 - 15Resonance Stabilization
π (C=C_benzene)π*(C=N_thiazole)15 - 25π-system Conjugation

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can explore how the molecule moves, flexes, and interacts with its environment. nih.gov

Exploration of Conformational Space and Flexibility

MD simulations are ideal for exploring the conformational space of a molecule like this compound. Although the benzothiazole ring system and the adamantyl cage are individually rigid, the molecule possesses rotational freedom around the single bond connecting the adamantyl group to the benzothiazole ring.

An MD simulation would track the trajectory of each atom over a period of time (typically nanoseconds to microseconds), revealing:

The preferred rotational conformations of the adamantyl group relative to the benzothiazole plane.

The flexibility of the 2-amino group.

This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors, as its flexibility and accessible conformations can dictate its binding affinity and mode. biointerfaceresearch.com

Theoretical Simulations of Ligand-Receptor Binding Mechanisms (conceptual approaches)

Understanding the interaction between a ligand and its biological target at a molecular level is fundamental to rational drug design. For this compound, various computational techniques can be conceptually applied to simulate its binding mechanisms with target receptors. These simulations provide insights into the binding affinity, specificity, and the conformational changes that occur upon complex formation.

Molecular Docking: This is a primary computational tool to predict the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies would involve preparing the 3D structure of the ligand and the target receptor. The adamantyl group, with its rigid and voluminous nature, is expected to play a significant role in anchoring the molecule within hydrophobic pockets of a receptor's active site. The benzothiazole core, with its aromatic and heteroatomic features, can engage in various interactions such as pi-stacking, hydrogen bonding (via the 2-amine group), and hydrophobic interactions. The docking process would generate a series of possible binding poses, which are then scored based on the predicted binding energy.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can provide a more dynamic and realistic representation of the ligand-receptor complex. These simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For the this compound-receptor complex, an MD simulation would be initiated with the best-docked pose. The simulation would reveal the stability of the binding pose, the flexibility of the ligand and receptor, and the role of solvent molecules in the binding event. Key analyses from MD simulations include root-mean-square deviation (RMSD) to assess conformational stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the analysis of intermolecular interactions like hydrogen bonds and hydrophobic contacts over the simulation time.

Free Energy Calculations: To obtain a more quantitative prediction of binding affinity, free energy calculation methods such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be employed. These methods, while computationally intensive, provide a more accurate estimation of the binding free energy (ΔG_bind) by calculating the energetic cost of transforming the ligand from a solvated state to a bound state. For this compound, these calculations would be crucial in comparing its binding affinity with other potential ligands and in guiding lead optimization.

Quantum Mechanics (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches: For a more accurate description of the electronic interactions within the binding site, quantum mechanical methods can be utilized. QM calculations can provide detailed information about charge distribution, polarization, and charge transfer effects, which are often poorly described by classical force fields used in MD simulations. Given the size of biological systems, a hybrid QM/MM approach is often more feasible. In this method, the ligand and the immediate residues in the receptor's active site are treated with a QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM force field. This approach would be particularly useful in studying reactions or charge-transfer processes involving the this compound within the active site of an enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

Development of Predictive Models for Pharmacological Efficacy of Adamantyl-Benzothiazole Hybrids

Data Set Collection: A dataset of adamantyl-benzothiazole derivatives with experimentally determined pharmacological activities (e.g., IC50 or EC50 values) against a specific biological target would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, electrostatic, and quantum chemical properties. For adamantyl-benzothiazole hybrids, key descriptors would likely include those related to lipophilicity (e.g., LogP, influenced by the adamantyl group), molecular shape and size, and electronic properties of the benzothiazole ring system.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF) would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously validated using both internal (e.g., cross-validation) and external validation (using a separate test set of compounds not used in model building).

For adamantyl-benzothiazole hybrids, a QSAR model might reveal that the pharmacological efficacy is positively correlated with the lipophilicity and size of the substituent at the 6-position of the benzothiazole ring, while also being influenced by the electronic nature of the 2-amine group.

Descriptor Type Potential Influence on Pharmacological Efficacy of Adamantyl-Benzothiazole Hybrids
Lipophilicity (e.g., LogP) The adamantyl group significantly increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets in target proteins.
Topological (e.g., Wiener index) These descriptors relate to molecular branching and size, which can influence how the molecule fits into a receptor's binding site.
Electronic (e.g., HOMO/LUMO energies) The electronic properties of the benzothiazole ring and the 2-amine substituent can be crucial for interactions such as hydrogen bonding and charge transfer with the receptor.
Steric (e.g., Molar Refractivity) The bulk and shape of the adamantyl group and other substituents will have a significant impact on the steric complementarity with the binding site.

Integration of Cheminformatics Approaches for Compound Library Design

Cheminformatics plays a crucial role in the design of compound libraries to explore the chemical space around a promising scaffold like adamantyl-benzothiazole. The goal is to generate a diverse set of molecules with a high probability of possessing the desired pharmacological activity and drug-like properties.

Virtual Library Design: Starting with the core structure of this compound, a virtual library of analogues can be generated by systematically modifying different parts of the molecule. This can be achieved by enumerating various substituents at different positions of the benzothiazole ring and by modifying the adamantyl group.

Structure-Based Virtual Screening: If the 3D structure of the biological target is known, structure-based virtual screening can be employed to filter the designed virtual library. This involves docking each compound from the library into the active site of the receptor and scoring their potential binding affinity. Compounds with high predicted binding affinities would be prioritized for synthesis and biological testing.

Ligand-Based Virtual Screening: In the absence of a known receptor structure, ligand-based approaches can be used. If a set of known active compounds is available, their common structural features (pharmacophore) can be identified. The virtual library can then be screened to identify compounds that match this pharmacophore. Similarity searching, where new compounds are compared to a known active molecule, is another powerful ligand-based technique.

ADMET Prediction: An essential part of modern library design is the early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Cheminformatics tools can predict various ADMET-related parameters for the compounds in the virtual library. This allows for the filtering out of compounds that are likely to have poor pharmacokinetic profiles or toxicity issues, saving time and resources in the drug discovery process.

Cheminformatics Approach Application in Adamantyl-Benzothiazole Library Design
Pharmacophore Modeling Identification of the key chemical features of adamantyl-benzothiazole hybrids that are essential for their biological activity.
Virtual Screening (Structure- and Ligand-Based) Efficiently filtering large virtual libraries of adamantyl-benzothiazole analogues to identify promising candidates for synthesis.
ADMET Prediction Early-stage assessment of the drug-likeness of designed compounds to minimize late-stage failures in drug development.
Diversity Analysis Ensuring that the designed library covers a broad and relevant chemical space to maximize the chances of discovering novel and potent compounds.

Future Research Directions and Translational Potential of 6 1 Adamantyl 1,3 Benzothiazol 2 Amine

Exploration of Green Chemistry Approaches for Sustainable Synthesis

The future development and potential commercialization of 6-(1-Adamantyl)-1,3-benzothiazol-2-amine and its derivatives will depend on the availability of efficient, cost-effective, and environmentally benign synthetic methods. Traditional synthetic routes for benzothiazoles often involve harsh reaction conditions, toxic reagents, and metal catalysts, leading to significant environmental concerns. researchgate.net Green chemistry principles offer a pathway to more sustainable synthesis. mdpi.comnih.gov

Future research should focus on adapting established green synthetic methods for benzothiazoles to the specific synthesis of the title compound. Key areas of exploration include:

Catalyst Innovation: Investigating the use of heterogeneous, reusable catalysts such as SnP2O7 or commercial laccases, which can simplify product purification and be recycled multiple times without significant loss of activity. mdpi.com

Alternative Energy Sources: Employing microwave irradiation or visible-light-promoted reactions can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Eco-Friendly Solvents: Replacing toxic organic solvents with greener alternatives like water or ethanol (B145695) is a cornerstone of sustainable chemistry. mdpi.com

One-Pot Syntheses: Designing multi-component, one-pot reactions can improve atom economy, reduce waste, and streamline the synthetic process. nih.govmdpi.com

Table 1: Potential Green Chemistry Approaches for Synthesis

Green Chemistry Principle Proposed Application for this compound Synthesis Potential Advantages
Use of Reusable Catalysts Employing solid acid catalysts or enzymes for the key condensation/cyclization steps. mdpi.com Reduced catalyst waste, simplified purification, lower cost.
Microwave-Assisted Synthesis Utilizing microwave energy to accelerate the reaction between an appropriate 4-(1-adamantyl)-2-aminothiophenol precursor and a cyanating agent. mdpi.com Drastically reduced reaction times, improved yields, energy efficiency.
Visible-Light Photoredox Catalysis Using a suitable photosensitizer to catalyze the synthesis under irradiation with blue LEDs in an air atmosphere. mdpi.com Mild reaction conditions, use of a readily available energy source.

| Aqueous or Ethanolic Solvents | Performing the synthesis in water or ethanol, potentially with a catalyst like H2O2/HCl. mdpi.com | Reduced environmental impact, improved safety profile. |

Advanced Computational Screening and De Novo Design for Novel Targets

Computational chemistry provides powerful tools to predict the biological activity of molecules and to design novel compounds with desired properties, thereby accelerating the drug discovery process. researchgate.net For this compound, computational methods can guide the synthesis of new derivatives with enhanced potency and selectivity.

Future computational studies should involve:

Molecular Docking: Screening the compound and its virtual derivatives against libraries of known protein targets to identify potential new biological activities. nih.gov This can help prioritize experimental testing.

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to analyze the electronic structure, reactivity, and spectroscopic features of the molecule. mdpi.com This can provide insights into its stability and potential for forming interactions with biological targets.

De Novo Design: Employing algorithms to design entirely new molecules based on the this compound scaffold that are optimized to fit the binding pocket of a specific therapeutic target.

Table 2: Computational Strategies and Their Applications

Computational Method Objective Expected Outcome
Virtual High-Throughput Screening (vHTS) Identify potential protein targets by docking the compound against a large database of protein structures. A list of high-probability biological targets for experimental validation.
Density Functional Theory (DFT) Calculate properties like HOMO-LUMO energy gaps, molecular electrostatic potential, and hyperpolarizability. researchgate.netmdpi.com Understanding of the molecule's electronic properties, reactivity, and potential for non-linear optical applications.
Pharmacophore Modeling Identify the key structural features of the molecule responsible for a known or predicted biological activity. A 3D model that can be used to search for other compounds with similar activity or to design new, more potent derivatives.

| De Novo Drug Design | Generate novel molecular structures based on the core scaffold, optimized for a specific target. | New chemical entities with potentially improved efficacy and safety profiles. |

Development of High-Throughput Screening Assays for Unexplored Biological Activities

While the benzothiazole (B30560) scaffold is associated with a wide range of activities including antimicrobial, anticancer, and anti-inflammatory effects, the specific biological profile of this compound is not well-defined. nih.govnih.gov High-Throughput Screening (HTS) is an essential tool for broadly exploring the biological potential of a compound by testing it against a multitude of targets in a rapid and automated fashion. nih.govnih.gov

Future research should focus on:

Phenotypic Screening: Testing the compound in cell-based assays that measure a specific cellular phenotype (e.g., inhibition of cancer cell proliferation, reduction of inflammatory cytokine production). nih.govnih.gov This approach does not require prior knowledge of the specific molecular target.

Target-Based Screening: Developing and utilizing specific biochemical assays (e.g., enzyme inhibition, receptor binding) to test the compound against a panel of known therapeutic targets. nih.gov This could include kinases, proteases, or G-protein coupled receptors.

Assay Miniaturization: Adapting assays to 384- or 1536-well formats to reduce the consumption of reagents and the test compound, making the screening process more efficient and cost-effective.

Table 3: High-Throughput Screening (HTS) Assay Development

Screening Approach Example Assay Potential Unexplored Activity
Phenotypic Screening Anti-proliferative assay against a panel of human cancer cell lines (e.g., A549, HOP-92). nih.gov Novel anticancer activity.
Phenotypic Screening Assay for inhibition of Mycobacterium tuberculosis growth in a nutrient-starved or intracellular model. nih.gov New anti-tubercular agents.
Target-Based Screening Fluorescent enzyme-coupled assay to screen for inhibition of glutaminase, a target in cancer metabolism. nih.govresearchgate.net Inhibition of cancer cell metabolism.

| Target-Based Screening | Radioligand binding assays for a panel of central nervous system (CNS) receptors. nih.gov | Neuroprotective or psychotropic activities. |

Integration with Fragment-Based Drug Discovery (FBDD) and Covalent Inhibition Strategies

Modern drug discovery methodologies can be applied to further optimize the therapeutic potential of the this compound scaffold.

Fragment-Based Drug Discovery (FBDD): In FBDD, small, low-molecular-weight fragments are screened for weak binding to a protein target. nih.gov The adamantyl and 2-aminobenzothiazole (B30445) moieties can be considered as distinct fragments. Future work could involve screening libraries of adamantane- and aminothiazole-containing fragments to identify key binding interactions. nih.gov The structural information gained from these initial hits can then be used to "grow" the fragments or link them together to create more potent lead compounds, using the parent molecule as a template. researchgate.net

Covalent Inhibition: Designing covalent inhibitors, which form a permanent bond with their target protein, can lead to increased potency and a longer duration of action. nih.gov The 2-aminobenzothiazole nucleus could be functionalized with a mildly reactive electrophilic group (a "warhead") designed to form a covalent bond with a nearby nucleophilic amino acid residue (e.g., cysteine) in a target's active site. This strategy could be particularly effective for targets like certain kinases or proteases.

Table 4: Advanced Drug Discovery Strategies

Strategy Rationale for this compound Research Direction
Fragment-Based Drug Discovery (FBDD) The molecule can be deconstructed into its core fragments (adamantane, benzothiazole) to explore their individual contributions to binding. nih.govresearchgate.net Screen fragment libraries containing these motifs against targets of interest; use structural data (e.g., X-ray crystallography) to guide lead optimization.

| Covalent Inhibition | The scaffold can be modified to incorporate a reactive group, transforming it into a targeted covalent inhibitor. nih.gov | Identify a suitable target with a non-catalytic cysteine or other nucleophilic residue near the binding site; computationally design and synthesize derivatives with appropriate electrophilic warheads. |

Investigation of Multi-Targeting Approaches for Complex Diseases

Many common and debilitating illnesses, such as neurodegenerative diseases (e.g., Alzheimer's disease) and certain cancers, have complex, multifactorial pathologies. uni-jena.debenthamscience.com The traditional "one molecule, one target" approach has often proven insufficient for these conditions. The development of multi-target-directed ligands (MTDLs), single molecules designed to modulate multiple targets simultaneously, represents a promising therapeutic strategy. researchgate.netsemanticscholar.org

The this compound scaffold is an excellent starting point for designing MTDLs. Its structure can be systematically modified to incorporate pharmacophoric features that allow it to interact with different biological targets relevant to a specific disease. For example, in the context of Alzheimer's disease, derivatives could be designed to inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), or to modulate histamine (B1213489) H3 receptors and cholinesterases. researchgate.net

Table 5: Potential Multi-Targeting Applications

Complex Disease Potential Target Combination Rationale for MTDL Approach
Alzheimer's Disease Acetylcholinesterase (AChE) and Aβ aggregation. nih.gov Simultaneously address the cholinergic deficit and the formation of amyloid plaques.
Alzheimer's Disease Histamine H3 Receptor (H3R) and Monoamine Oxidase B (MAO-B). researchgate.net Combine pro-cognitive effects (H3R antagonism) with neuroprotective effects (MAO-B inhibition).
Cancer A specific protein kinase and an enzyme involved in tumor metabolism. nih.gov Inhibit cell proliferation signaling while simultaneously starving cancer cells of essential nutrients.

| Tuberculosis | A bacterial cell wall synthesis enzyme and an efflux pump. nih.gov | Inhibit bacterial growth while also preventing the bacteria from expelling the drug, thus overcoming resistance. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 6-(1-Adamantyl)-1,3-benzothiazol-2-amine?

  • Methodological Answer : The compound can be synthesized via condensation reactions. A representative approach involves reacting 1-(1-adamantylacetyl)-1H-imidazole with a benzothiazol-2-amine derivative under reflux in chloroform, followed by crystallization (e.g., 22% yield from ethanol) . Alternative routes utilize bromine (Br₂) and potassium thiocyanate (KSCN) in glacial acetic acid (HOAc) to cyclize aniline derivatives into benzothiazole cores, a method adaptable to adamantyl-substituted analogs . Key steps include temperature control (<10°C during Br₂ addition) and purification via recrystallization.

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR in DMSO-d₆) identifies proton environments, such as adamantyl methylene signals (δ 1.52–1.93 ppm) and aromatic resonances (δ 7.01–7.73 ppm). Infrared (IR) spectroscopy confirms functional groups (e.g., N–H stretches at ~3178 cm⁻¹ and C=O stretches at 1668 cm⁻¹). Elemental analysis validates purity (e.g., C: 67.32%, H: 6.82% vs. calculated C: 67.38%, H: 6.79%) .

Q. What preliminary biological assays are used to evaluate its activity?

  • Methodological Answer : Initial screening often involves cytotoxicity assays against cancer cell lines (e.g., HCT-116, HT29) using MTT or SRB assays. Dose-response curves (0.1–100 µM) assess IC₅₀ values. Positive controls (e.g., doxorubicin) and structure-activity relationship (SAR) comparisons with analogs (e.g., methoxy or halogen substitutions) are critical for identifying lead candidates .

Advanced Research Questions

Q. How does X-ray crystallography elucidate conformational and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., triclinic P1 space group) reveals intramolecular hydrogen bonds (N–H⋯N) and packing motifs. For adamantyl-benzothiazole hybrids, the adamantyl group adopts a gauche conformation relative to the benzothiazole core, with intermolecular S⋯S interactions (3.622 Å) stabilizing crystal lattices. SHELXL refinement (via SHELX suite) resolves disorder and thermal parameters .

Q. How can synthetic routes be optimized for higher yields or enantiomeric purity?

  • Methodological Answer : Reaction optimization includes solvent screening (e.g., EtOH vs. THF for crystallization), catalyst selection (e.g., RuCl₃ for oxidation steps), and protecting group strategies (e.g., Boc for amine functionalities). Microwave-assisted synthesis may reduce reaction times from hours to minutes. Chiral HPLC or enzymatic resolution ensures enantiopurity in asymmetric syntheses .

Q. How do researchers address contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) are resolved via orthogonal assays (e.g., apoptosis markers vs. proliferation assays). Meta-analyses of substituent effects (e.g., electron-withdrawing groups enhancing cytotoxicity) and computational docking (e.g., AutoDock Vina) validate target engagement (e.g., kinase inhibition). Batch-to-batch purity checks (HPLC ≥95%) exclude synthetic variability .

Q. What computational tools predict SAR or pharmacokinetic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. ADMET predictors (e.g., SwissADME) estimate logP (2.5–3.5 for adamantyl derivatives), blood-brain barrier permeability, and cytochrome P450 interactions. Molecular dynamics simulations (e.g., GROMACS) model binding stability to targets like β-tubulin or DNA topoisomerases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.